molecular formula C8H6INO2 B3007274 5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1246685-37-9

5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B3007274
CAS No.: 1246685-37-9
M. Wt: 275.045
InChI Key: BJDBOSULOVAJMC-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one ( 1246685-37-9) is a halogenated benzoxazolone derivative of significant interest in scientific research and development . This compound features a molecular formula of C 8 H 6 INO 2 and a molecular weight of 275.04 g/mol . The presence of the iodine atom on the benzoxazolone scaffold makes it a versatile and valuable building block for further chemical synthesis, particularly in metal-catalyzed cross-coupling reactions, such as those involving palladium, to create more complex molecular structures . Benzoxazolones are a known class of heterocyclic compounds recognized for their diverse pharmacological activities. As part of this family, this compound serves as a key intermediate in medicinal chemistry for the exploration and development of new bioactive molecules . Its structure allows for interaction with biological macromolecules, and related compounds have been studied for their potential in enzyme inhibition and protein-ligand interactions . Researchers utilize this compound as a precursor for generating compounds with potential applications in various therapeutic areas. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-iodo-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDBOSULOVAJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)I)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with methyl iodide to form the intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in the development of new pharmaceuticals.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations and Structural Features

The benzoxazolone scaffold is highly modular, with substituents at the 3-, 5-, and 6-positions significantly altering molecular properties. Below is a systematic comparison:

Table 1: Structural and Molecular Data of Benzoxazolone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one 5-I, 3-CH3 C8H6INO2 275.05 (calculated) Potential halogen-bonding applications N/A
Chlorzoxazone (5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one) 5-Cl C7H4ClNO2 169.57 Muscle relaxant; inhibits Ca²⁺/K⁺ influx
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one 5-Br, 7-Cl C7H3BrClNO2 248.46 Research chemical; halogen-rich scaffold
6-Methoxy-2,3-dihydro-1,3-benzoxazol-2-one 6-OCH3 C8H7NO3 165.15 Plant metabolite; potential biosynthetic precursor
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one 5-NH2 C7H6N2O2 150.14 Amino group enhances solubility/reactivity
5-Methyl-3-[3-(2-methylphenoxy)propyl]-2,3-dihydro-1,3-benzoxazol-2-one 5-CH3, 3-(phenoxypropyl) C18H19NO3 297.35 Extended alkyl chain; exploratory drug candidate

Key Research Findings

Pharmacological Activity
  • Chlorzoxazone (5-Cl) : A clinically approved muscle relaxant, its mechanism involves modulation of ion channels in neuronal tissues . The chloro substituent at the 5-position is critical for its bioactivity.
Physicochemical Properties
  • Iodo vs. Chloro/Bromo : The iodine atom in the target compound confers higher molecular weight and polarizability compared to chloro/bromo analogs, which may enhance halogen bonding in crystal engineering or protein-ligand interactions .
  • Methoxy Substituent (6-OCH3) : The methoxy group in 6-methoxybenzoxazolone introduces hydrogen-bonding capacity and electron-donating effects, influencing its metabolic stability and interactions with enzymes .

Implications of Substituent Effects

  • Electron-Withdrawing Groups (e.g., Cl, Br, I) : Enhance stability and electrophilicity, favoring interactions with nucleophilic residues in biological targets.
  • Electron-Donating Groups (e.g., OCH3, NH2) : Improve solubility and metabolic resistance but may reduce receptor affinity due to decreased lipophilicity.
  • Steric Modifications (e.g., phenoxypropyl chain): Alter conformational flexibility and binding pocket compatibility, critical for optimizing pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and how can purity be optimized?

  • Methodology :

  • Halogenation : Introduce iodine via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using boronate intermediates as in ).
  • Purification : Use recrystallization (ethanol/water mixtures) and validate purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) with iodine vapor visualization .
  • Analytical Confirmation : Characterize intermediates via 1H^1H NMR and LCMS (e.g., m/z peaks for iodinated derivatives) .

Q. How is structural characterization performed for this compound, particularly crystallographic analysis?

  • Methodology :

  • X-ray Diffraction : Use SHELXL for refinement, accounting for iodine’s high electron density and absorption effects. ORTEP-3 generates thermal ellipsoid plots to visualize disorder .
  • Hydrogen Bonding Analysis : Apply graph set analysis (Etter’s formalism) to identify motifs like R22(8)\text{R}_2^2(8) rings in crystal packing .

Advanced Research Questions

Q. What crystallographic challenges arise due to the iodine substituent, and how are they addressed?

  • Challenges :

  • Absorption/Scattering : Iodine’s high atomic number causes strong absorption and anomalous scattering.
    • Solutions :
  • Data Collection : Use Mo-Kα radiation with multi-scan absorption corrections (SADABS in SHELX).
  • Refinement : Apply extinction corrections and anisotropic displacement parameters for iodine .
  • Validation : Check for residual density peaks near iodine using Fourier difference maps .

Q. How can conflicting bioactivity data between 5-Iodo derivatives and non-halogenated analogs be resolved?

  • Methodology :

  • Structural-Activity Comparison : Compare with Chlorzoxazone (5-chloro analog, ), noting iodine’s larger size and lipophilicity effects on target binding.
  • In Silico Modeling : Perform docking studies to assess steric clashes or altered hydrogen bonding caused by iodine substitution.
  • Experimental Validation : Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity differences .

Q. What strategies are effective for derivatizing the benzoxazolone core to enhance pharmacological properties?

  • Methodology :

  • Functionalization : Introduce triazole or sulfonyl groups via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) at the 5-position .
  • Bioisosteric Replacement : Replace iodine with trifluoromethyl or boronate groups (see for boronate synthesis) to modulate pharmacokinetics.
  • Prodrug Design : Synthesize ester or carbamate prodrugs to improve solubility, validated via hydrolysis kinetics (pH 7.4 buffer, LCMS monitoring) .

Methodological Considerations

  • Synthetic Optimization :

    • Monitor reaction progress via inline FTIR (e.g., carbonyl peak at ~1750 cm1^{-1} for benzoxazolone formation).
    • Optimize iodine incorporation using NIS (N-iodosuccinimide) in DMF at 60°C .
  • Data Contradictions :

    • Address inconsistent bioassay results by standardizing cell lines (e.g., HEK293 for ion channel studies) and normalizing to internal controls (e.g., β-galactosidase assays) .
  • Crystallographic Reproducibility :

    • Deposit raw data in repositories (e.g., Cambridge Structural Database) and validate using checkCIF to ensure compliance with IUCr standards .

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